molecular formula C22H26N6O B2381610 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021218-01-8

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2381610
CAS No.: 1021218-01-8
M. Wt: 390.491
InChI Key: JGFKJRXRFBWPJC-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the pyridazinyl-pyridinyl moiety. Common synthetic routes include:

    Condensation Reactions: These are used to form the benzamide core by reacting an amine with a carboxylic acid derivative.

    Substitution Reactions: Introduction of the tert-butyl group is often achieved through nucleophilic substitution.

    Coupling Reactions: The pyridazinyl-pyridinyl moiety is typically introduced via palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(2-(pyridin-3-ylamino)ethyl)benzamide
  • 4-(tert-butyl)-N-(2-(pyridazin-3-ylamino)ethyl)benzamide

Uniqueness

Compared to similar compounds, 4-(tert-butyl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-22(2,3)17-8-6-16(7-9-17)21(29)25-14-13-24-19-10-11-20(28-27-19)26-18-5-4-12-23-15-18/h4-12,15H,13-14H2,1-3H3,(H,24,27)(H,25,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFKJRXRFBWPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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